molecular formula C5H12ClNO3S B2721085 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride CAS No. 2243514-92-1

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride

Cat. No.: B2721085
CAS No.: 2243514-92-1
M. Wt: 201.67
InChI Key: VOOXFHFPIRAISF-UHFFFAOYSA-N
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Description

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C4H9NO3S·HCl It is a derivative of thietane, a four-membered sulfur-containing ring, and is characterized by the presence of an amino group and a hydroxyl group attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride typically involves the reaction of thietane derivatives with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the reaction of 3-chloro-1,1-dioxothietane with ethanolamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The sulfur atom in the thietane ring can also participate in redox reactions, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate hydrochloride: Similar structure but with an ethyl ester group instead of a hydroxyl group.

    3-Amino-1,1-dioxothietane derivatives: Various derivatives with different substituents on the thietane ring.

Uniqueness

2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for forming diverse interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-5(1-2-7)3-10(8,9)4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXFHFPIRAISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243514-92-1
Record name 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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